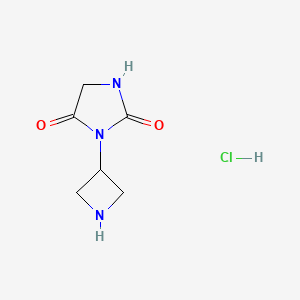

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride

Description

Historical Context and Significance in Heterocyclic Chemistry

The development of hydantoin derivatives dates to 1861, when Adolf von Baeyer first isolated hydantoin via hydrogenation of allantoin. Over time, modifications to the hydantoin core—such as azetidine incorporation—emerged to enhance stability and pharmacological activity. The synthesis of 3-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride represents a modern advancement in this lineage, leveraging azetidine’s strained four-membered ring to influence conformational dynamics. Early synthetic routes for related compounds, such as the Urech hydantoin synthesis, laid the groundwork for contemporary microwave-assisted methods that improve yield and sustainability.

Structural Classification within Hydantoin Derivatives

This compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring with two ketone groups. Key structural features include:

Compared to simpler hydantoins like phenytoin, the azetidine moiety introduces steric constraints that may modulate biological target engagement.

Nomenclature and Chemical Identity

The systematic IUPAC name, 3-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride, reflects its substituents and functional groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₀ClN₃O₂ | PubChem |

| Molecular weight | 191.61 g/mol | PubChem |

| SMILES | C1C(CN1)N2C(=O)CNC2=O.Cl | PubChem |

| Synonyms | 1820736-21-7; AKOS026677489 | PubChem |

The hydrochloride salt forms via protonation of the azetidine nitrogen, confirmed by its InChI key (QBILNQCDEONIKF-UHFFFAOYSA-N).

Positioning in Contemporary Organic Chemistry Research

Recent studies highlight this compound’s role as a precursor for antimicrobial and neuroactive agents. For example:

- Antimicrobial Applications : Hydantoin-azetidine hybrids demonstrate broad-spectrum activity against ESKAPE pathogens, with dimeric derivatives showing enhanced membrane disruption.

- Serotonin Transporter Modulation : Analogous imidazolidine-diones exhibit affinity for serotonin transporters (SERT), suggesting potential in neurological drug design.

- Synthetic Methodology : Sn(II)-catalyzed cyclization and microwave-assisted Urech synthesis optimize yield and scalability.

Ongoing research focuses on functionalizing the azetidine ring to explore structure-activity relationships, particularly in enzyme inhibition and receptor binding.

Properties

IUPAC Name |

3-(azetidin-3-yl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c10-5-3-8-6(11)9(5)4-1-7-2-4;/h4,7H,1-3H2,(H,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBILNQCDEONIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)CNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diamide Cyclization Approach

One of the classical methods involves the cyclization of diamides under basic conditions. This approach typically starts with the synthesis of a diamide intermediate, which, upon treatment with a base such as sodium hydroxide, undergoes intramolecular cyclization to form the imidazolidine-2,4-dione core. To incorporate the azetidine-3-yl group, the diamide precursor is often synthesized from amino acid derivatives or amino alcohols that contain the azetidine ring, which are then coupled with appropriate carboxylic acids or acid derivatives.

- Formation of diamide from amino acid derivatives or amino alcohols with suitable acyl chlorides or activated acids.

- Cyclization under basic conditions to form the imidazolidine-2,4-dione ring system.

- Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions on the intermediate.

Condensation of α-Amino Amides and Acid Derivatives

Another method involves the condensation of α-amino amides with acid derivatives, such as acid chlorides or anhydrides, to generate diamides, which then cyclize into the target heterocycle. This approach is advantageous for selectively introducing substituents at specific positions, including the azetidine ring.

- Use of carbodiimide coupling agents to facilitate amide bond formation.

- Cyclization promoted by heating or addition of base, leading to imidazolidine-2,4-dione formation.

Oxidative Cyclization of α-Amino Nitriles

The oxidation of α-amino nitriles to diamides using hydrogen peroxide has been reported as an effective route. The nitrile reacts with an amine to form an amide, which then undergoes oxidation and cyclization to produce the imidazolidine-2,4-dione core, with potential for azetidine substitution if the nitrile precursor contains the azetidine ring.

- Mild oxidation conditions.

- Compatibility with various functional groups.

Heterocyclic Rearrangements and Functional Group Transformations

Aza-Wittig and Related Reactions

Intramolecular aza-Wittig reactions have been employed to synthesize imidazolidine-2,4-diones, especially when azido or imide precursors are involved. These reactions often proceed via phosphine-mediated azide reduction, followed by cyclization to form the heterocycle, which can be functionalized further to incorporate the azetidine group.

Use of Orthoesters and Amino Amides

Hydrochloride Salt Formation

Following the synthesis of the free base, the hydrochloride salt is typically prepared by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or dichloromethane. This step enhances compound stability and solubility for biological testing.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Diamide Cyclization | Amino acid derivatives, amino alcohols | Cyclization under basic conditions | Straightforward, high yields | Requires pre-synthesis of diamides |

| Condensation of α-Amino Amides | Amino amides, acid derivatives | Carbodiimide coupling, cyclization | Selective, versatile | Possible racemization |

| Oxidative Cyclization | α-Amino nitriles, amines | Oxidation with H₂O₂ | Mild, functional group tolerant | Limited to nitrile precursors |

| Aza-Wittig Reaction | Azido/imide precursors | Phosphine-mediated cyclization | Efficient for heterocycle formation | Sensitive to reaction conditions |

| Orthoester Condensation | Orthoesters, amino amides | Acid-catalyzed cyclization | Good for substituent variation | Requires excess orthoester |

Research Findings and Considerations

- Stereoselectivity: Some methods, such as the condensation of amino esters with chiral auxiliaries, can produce enantioselective derivatives, which are important for pharmaceutical applications.

- Functional Group Compatibility: The choice of method depends on the sensitivity of azetidine rings to reaction conditions; milder methods like oxidative cyclization are preferred for sensitive substituents.

- Yield and Purity: Cyclization reactions under controlled conditions typically afford high yields (>80%) with minimal impurities, especially when purification involves recrystallization or chromatography.

Chemical Reactions Analysis

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:

Research indicates that 3-(Azetidin-3-yl)imidazolidine-2,4-dione exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing their functions. Notably, it can inhibit specific proteases by binding to their active sites, modulating proteolytic pathways within cells. This interaction may lead to alterations in cell signaling pathways and gene expression, suggesting potential roles in drug development.

Antimicrobial Activity:

Preliminary studies have demonstrated that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, spirocyclic β-lactams derived from azetidine structures have shown good to excellent antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. This indicates the potential for 3-(Azetidin-3-yl)imidazolidine-2,4-dione in developing new antibiotics .

Anticancer Properties:

Some derivatives of azetidine compounds have been tested for anticancer activity. For example, certain spiro-azetidine-dione derivatives displayed significant cytotoxicity against breast cancer cell lines comparable to established drugs like doxorubicin. This highlights the compound's potential in cancer therapy .

Chemical Synthesis

The synthesis of 3-(Azetidin-3-yl)imidazolidine-2,4-dione typically involves the reaction of azetidine derivatives with imidazolidine-2,4-dione under controlled conditions. Common solvents used include methanol or ethanol, often with catalysts to enhance yield and purity. Optimized industrial production methods are being explored for scalability .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the azetidine structure. For instance:

- Antimicrobial Studies: A study evaluated several spirocyclic β-lactams for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited MIC values comparable to standard antibiotics like amoxicillin and gentamycin .

- Anticancer Activity: Research into spirocyclic derivatives showed promising results against breast cancer cell lines, suggesting that modifications to the azetidine structure could enhance anticancer properties .

- Protease Inhibition: Investigations into the mechanism of action revealed that 3-(Azetidin-3-yl)imidazolidine-2,4-dione could effectively inhibit specific proteases involved in critical cellular processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, synthesis pathways, and biological activities.

Structural Comparison

Key Observations :

- Replacement of the imidazolidine core with thiazolidine (e.g., ) introduces sulfur, altering electronic properties and redox behavior.

Physicochemical Properties

*Calculated based on molecular formula and HCl salt.

Key Observations :

- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral hydantoin derivatives (e.g., ).

- Oxazolidine analogs (e.g., ) exhibit lower molecular weight but may lack the metabolic resistance conferred by the imidazolidine core.

Key Observations :

- The synthesis of azetidine-containing compounds (target and ) may require specialized reagents for azetidine ring formation, whereas arylidene derivatives () rely on condensation reactions.

Key Observations :

- The azetidine group in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs (e.g., ).

Biological Activity

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride, a compound belonging to the class of hydantoins, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including anticancer, antibacterial, and metabolic effects.

Chemical Structure and Properties

The compound features a bicyclic structure comprising an azetidine ring and an imidazolidine ring with two carbonyl groups, contributing to its biological activity. The hydrochloride form enhances its solubility and bioavailability.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 195.6 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. A study highlighted that certain thiazolidin derivatives showed potent antiproliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast) cells .

Case Study: Antiproliferative Effects

- Compound Tested : 3-(Azetidin-3-yl)imidazolidine-2,4-dione derivatives

- Cell Lines : A549, HepG2, MCF-7

- IC₅₀ Values : Demonstrated lower IC₅₀ values compared to standard chemotherapy agents like irinotecan.

Antibacterial Activity

The compound's antibacterial effects have been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that derivatives of 3-(Azetidin-3-yl)imidazolidine-2,4-dione show promising activity against bacterial strains, indicating potential use in treating infections .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Salmonella typhi | 15 μg/mL |

Metabolic Effects

Emerging research suggests that compounds similar to 3-(Azetidin-3-yl)imidazolidine-2,4-dione may enhance glucose uptake and exhibit insulin-sensitizing properties. In rodent models of insulin resistance, these compounds improved metabolic parameters such as hyperglycemia and hyperlipidemia .

Case Study: Insulin Sensitization

- Model : High-carbohydrate diet-induced insulin-resistant mice

- Outcomes :

- Decreased blood glucose levels

- Improved lipid profiles

- Enhanced plasma leptin levels

The biological mechanisms underlying the activities of 3-(Azetidin-3-yl)imidazolidine-2,4-dione are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation in cancer cells. Additionally, its antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer proliferation and bacterial growth inhibition. These studies provide insights into the potential efficacy of the compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride in synthetic batches?

- Methodology: High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, as demonstrated for structurally related azetidine derivatives (e.g., 98.34% purity via HPLC in ). Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming molecular structure, particularly the azetidine ring and imidazolidine-dione core. Cross-referencing with X-ray crystallography (if crystalline) or infrared (IR) spectroscopy can resolve ambiguities in functional group assignments .

Q. How should researchers store this compound to maintain stability during long-term experimental use?

- Methodology: Store under inert conditions (argon or nitrogen atmosphere) at -20°C to prevent hydrolysis or oxidation of the azetidine ring. Desiccate to avoid moisture-induced degradation, as hydrochloride salts are often hygroscopic. Stability studies under accelerated conditions (e.g., elevated temperature/pH) can identify degradation pathways (see safety protocols in and for analogous compounds) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride?

- Methodology: Employ quantum chemical calculations (e.g., Density Functional Theory, DFT) to predict transition states and intermediate stability. The ICReDD program’s approach ( ) integrates computational reaction path searches with experimental validation to reduce trial-and-error synthesis. For example, simulate nucleophilic ring-opening of azetidine precursors to identify optimal leaving groups or catalysts .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR splitting patterns) and proposed tautomeric forms of this compound?

- Methodology: Use dynamic NMR experiments at varying temperatures to detect tautomerization equilibria. Deuterium exchange studies or 2D NMR (e.g., NOESY) can distinguish between intramolecular hydrogen bonding and tautomeric shifts. Compare computational NMR chemical shift predictions (via DFT) with experimental data to validate structural hypotheses (see theoretical frameworks in ) .

Q. How can researchers design experiments to study the degradation products of this compound under physiological pH conditions?

- Methodology: Use stability-indicating assays (e.g., LC-MS/MS) to monitor degradation in buffered solutions (pH 4–7.4). Control temperature and ionic strength to mimic biological environments. Isolate intermediates via preparative chromatography and characterize using high-resolution MS and multinuclear NMR (¹³C, ¹⁵N). Reference safety protocols in for handling reactive byproducts .

Q. What experimental safeguards are necessary when functionalizing the azetidine ring without destabilizing the imidazolidine-dione core?

- Methodology: Use protecting groups (e.g., Boc for amines) during derivatization. Monitor reactions in real-time via in-situ IR or Raman spectroscopy to detect side reactions. Employ mild reagents (e.g., organocatalysts) to avoid ring-opening, as seen in azetidine methanol derivatives (). Validate selectivity through kinetic studies and isotopic labeling .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (computational) and experimental solubility profiles of this compound?

- Methodology: Re-evaluate solvent parameters (e.g., dielectric constant, H-bonding capacity) in computational models. Experimental validation via phase-solubility studies or Hansen solubility parameters can identify outliers. Cross-reference with analogous compounds (e.g., ’s azetidine methanol derivatives) to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.